molecular formula C13H9N3O2S B460496 2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid CAS No. 118947-63-0

2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid

Cat. No. B460496
CAS RN: 118947-63-0
M. Wt: 271.3g/mol
InChI Key: JUNQVDMVIPCWQV-UHFFFAOYSA-N
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Description

Compounds with cyano groups and pyridyl groups, such as 6-Cyano-2-(3-pyridyl)benzimidazole and 3-Cyano-6-methyl-2(1H)-pyridinone , are often used in the field of organic chemistry for various applications. They usually have a solid form .


Synthesis Analysis

The synthesis of these types of compounds often involves complex organic reactions . The exact synthesis process can vary depending on the specific compound and the desired product.


Molecular Structure Analysis

The molecular structure of these compounds often includes a cyano group (-CN) and one or more pyridyl groups. The exact structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

These compounds can participate in various chemical reactions. The exact reactions depend on the specific compound and the conditions of the reaction .


Physical And Chemical Properties Analysis

These compounds often have a solid form and specific melting points . Other properties such as solubility, density, and refractive index can be determined experimentally .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The 2-pyridone motif, which is structurally related to “2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid”, is recognized for its role as hydrogen bond donors/acceptors and nonpeptidic mimics. This compound exhibits remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity, making it a privileged scaffold in drug discovery . Researchers utilize this compound in the synthesis of bioactive heterocycles, which are crucial in developing new medications with potential anticancer activity.

Anticancer Activity

The synthesis of 2-pyridone derivatives is an area of interest due to their potential anticancer properties. Studies focus on multicomponent reactions (MCRs) to create these derivatives, which are then tested for their efficacy against various cancer cell lines. The compound can be used to synthesize such derivatives, contributing to cancer research .

Antibacterial and Antifungal Applications

Compounds derived from the 2-pyridone scaffold have shown antibacterial and antifungal activities. By modifying the core structure, researchers can enhance these properties, leading to the development of new antibiotics and antifungal agents. The compound “2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid” could serve as a starting point for such modifications .

Anti-inflammatory Properties

The anti-inflammatory properties of 2-pyridone derivatives make them candidates for the treatment of inflammatory diseases. The compound’s ability to be transformed into various derivatives allows for the exploration of new anti-inflammatory drugs .

α-Glucosidase Inhibition

2-Pyridone-containing heterocycles have been studied for their α-glucosidase inhibitory activity, which is significant in managing diabetes. The compound can be used to synthesize heterocycles that inhibit α-glucosidase, thereby contributing to diabetes treatment research .

Cardiotonic Activities

The 2-pyridone motif is also associated with cardiotonic activities, which can be beneficial in treating heart conditions. Derivatives of “2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid” may be explored for their potential use in improving cardiac function .

Mechanism of Action

The mechanism of action of these compounds can vary widely and depends on their specific chemical structure and the context in which they are used .

Safety and Hazards

Like many chemical compounds, these substances can pose safety hazards. For example, 6-Cyano-2-(3-pyridyl)benzimidazole is classified as an eye irritant . Always handle these compounds with appropriate safety precautions.

properties

IUPAC Name

2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c14-6-9-3-4-11(10-2-1-5-15-7-10)16-13(9)19-8-12(17)18/h1-5,7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNQVDMVIPCWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid

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